molecular formula C10H7BrClN3 B8666594 4-Chloro-6-(4-bromoanilino)pyrimidine

4-Chloro-6-(4-bromoanilino)pyrimidine

Cat. No. B8666594
M. Wt: 284.54 g/mol
InChI Key: CJAHOKSMKRFADK-UHFFFAOYSA-N
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Patent
US06632820B1

Procedure details

4,6-Dichloropyrimidine (3.0 g, 20 mmol) was mixed with 4-bromoaniline (3.3 g, 19 mmol) and heated to 125° C. for two hours in tetramethylene sulphone. After cooling the reaction mixture was partitioned between saturated aqueous sodium bicarbonate solution and EtOAc. The organic portion was washed, dried over sodium sulphate, filtered and evaporated. The residue was purified by column chromatography (EtOAc (20%): isohexane) to yield a solid (0.6 g, 11%). M/z 284 (MH)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
11%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[Br:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1>C1S(=O)(=O)CCC1>[Cl:8][C:6]1[CH:7]=[C:2]([NH:14][C:13]2[CH:15]=[CH:16][C:10]([Br:9])=[CH:11][CH:12]=2)[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
3.3 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCS1(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between saturated aqueous sodium bicarbonate solution and EtOAc
WASH
Type
WASH
Details
The organic portion was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (EtOAc (20%): isohexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)NC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.